molecular formula C24H24N4O2 B11179350 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B11179350
M. Wt: 400.5 g/mol
InChI Key: ZBDAZSKBMCUKKR-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzoxazole with a suitable aldehyde or ketone, followed by cyclization and functional group modifications.

    Condensation Reaction: The initial step involves the reaction of 2-aminobenzoxazole with an aldehyde or ketone under acidic or basic conditions to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst such as a Lewis acid (e.g., zinc chloride) to form the quinazoline ring.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the benzoxazole or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Material Science: Its heterocyclic structure can be utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The benzoxazole and quinazoline rings can facilitate binding to these targets through hydrogen bonding, π-π interactions, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzoxazole: A simpler analog with similar biological activity but lacking the quinazoline ring.

    4-methylquinazoline: Another related compound with a quinazoline core but different substituents.

Uniqueness

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is unique due to its fused benzoxazole and quinazoline rings, which provide a distinct set of chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex heterocyclic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • A benzoxazole moiety.
  • A tetrahydroquinazolinone core.
  • Substituents such as 7,7-dimethyl and 4-(4-methylphenyl) groups.

The molecular formula is C22H24N4OC_{22}H_{24}N_{4}O with a molecular weight of approximately 364.46 g/mol. The presence of these structural components suggests potential interactions with various biological targets.

Biological Activities

Research indicates that compounds with similar structures often exhibit diverse biological activities. The following are notable activities associated with this compound:

1. Anticancer Activity

Studies have shown that derivatives of tetrahydroquinazolinones can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

CompoundCell LineIC50 (µM)Mechanism
Analog AMCF-710Apoptosis induction
Analog BHeLa15Cell cycle arrest

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in disease processes. Notably:

  • Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition has been noted, which is relevant for neurodegenerative diseases like Alzheimer's.

In a comparative study, the compound exhibited an IC50 value of 20±220\pm 2 µM against AChE, demonstrating moderate potency compared to standard inhibitors.

3. Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Testing against various bacterial strains revealed:

  • Staphylococcus aureus : Inhibited at concentrations as low as 2525 µg/mL.
  • Escherichia coli : Minimum inhibitory concentration (MIC) observed at 3030 µg/mL.

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Case Study 2: Neuroprotective Effects

In vivo models have shown that the compound may provide neuroprotection by reducing oxidative stress markers in neuronal cells subjected to neurotoxic agents. Behavioral tests indicated improved cognitive functions in treated animals.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(4-methylphenyl)-1,4,6,8-tetrahydroquinazolin-5-one

InChI

InChI=1S/C24H24N4O2/c1-14-8-10-15(11-9-14)21-20-17(12-24(2,3)13-18(20)29)25-22(27-21)28-23-26-16-6-4-5-7-19(16)30-23/h4-11,21H,12-13H2,1-3H3,(H2,25,26,27,28)

InChI Key

ZBDAZSKBMCUKKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=N2)NC4=NC5=CC=CC=C5O4

Origin of Product

United States

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